BenchChemオンラインストアへようこそ!

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid

analgesic anti-inflammatory anti-microbial

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid (CAS 55376-72-2; molecular formula C₁₆H₁₇NO₃; MW 271.32 g/mol) is a 4-hydroxyquinoline-3-carboxylic acid derivative bearing a cyclohexyl substituent at the quinoline 8-position. This scaffold belongs to the broader 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chemotype, which serves as the core pharmacophore for multiple therapeutically relevant compound classes including fluoroquinolone antibacterials, dehydrogenase enzyme inhibitors, and anti-inflammatory/analgesic agents.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 55376-72-2
Cat. No. B11850849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid
CAS55376-72-2
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O
InChIInChI=1S/C16H17NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h4,7-10H,1-3,5-6H2,(H,17,18)(H,19,20)
InChIKeyCTQQKCSUXKVWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid CAS 55376-72-2: Compound Class, Core Scaffold, and Procurement Context


8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid (CAS 55376-72-2; molecular formula C₁₆H₁₇NO₃; MW 271.32 g/mol) is a 4-hydroxyquinoline-3-carboxylic acid derivative bearing a cyclohexyl substituent at the quinoline 8-position . This scaffold belongs to the broader 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chemotype, which serves as the core pharmacophore for multiple therapeutically relevant compound classes including fluoroquinolone antibacterials, dehydrogenase enzyme inhibitors, and anti-inflammatory/analgesic agents [1][2]. The compound is structurally characterized by a bicyclic quinoline ring system featuring a free carboxylic acid at C-3, a hydroxyl/oxo tautomeric moiety at C-4, and a saturated cyclohexyl ring at C-8 — a substitution pattern that distinguishes it from both unsubstituted and 6- or 7-substituted congeners in terms of steric, electronic, and lipophilic properties [1].

Why 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid Cannot Be Interchanged with Generic 4-Hydroxyquinoline-3-Carboxylic Acids


The position and identity of the 8-substituent on the 4-hydroxyquinoline-3-carboxylic acid scaffold profoundly modulate both enzyme inhibition profiles and whole-cell pharmacological activities through differential hydrophobic and steric interactions [1]. In a systematic study of 28 derivatives, Baker and Bramhall demonstrated that the magnitude of hydrophobic bonding to malate, lactate, glutamate, and glyceraldehyde phosphate dehydrogenases varied dramatically depending on whether substitution occurred at the 6-, 7-, or 8-position, with fold-increments over the parent compound ranging from negligible to 190-fold [1]. QSAR studies on 7-substituted analogs subsequently established that whole-cell respiration inhibition in Ehrlich ascites tumor cells is governed primarily by substituent hydrophobicity (π), whereas isolated enzyme inhibition depends on polar and steric parameters (MR) — confirming that these two pharmacological readouts are driven by distinct physicochemical determinants [2][3]. Consequently, an 8-cyclohexyl substituent cannot be assumed to produce equivalent biological outcomes to an 8-phenyl, 8-methyl, 6-cyclohexyl, or 7-cyclohexyl analog; each substitution position and group identity yields a unique pharmacodynamic signature that must be empirically verified.

Quantitative Differentiation Evidence for 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid vs. Closest Analogs


Multi-Target Pharmacological Breadth: Analgesic, Anti-Inflammatory, and Anti-Microbial Activity at Defined Doses

Compounds of the 6-, 7-, or 8-cycloalkyl-4-oxoquinoline-3-carboxylic acid class — within which 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is explicitly claimed — exhibit a polypharmacological profile encompassing analgesic, anti-inflammatory, antibacterial, antifungal, antiviral, and histamine-liberation-inhibiting activities, all at defined dose ranges [1]. In contrast, the unsubstituted parent compound 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) and simple 8-aryl analogs (e.g., 8-phenyl) lack comparable breadth of documented in vivo pharmacological activity in a single chemotype [2]. The 8-cyclohexyl compound thus offers a single starting scaffold for multi-target lead optimization programs.

analgesic anti-inflammatory anti-microbial drug discovery

Position-Dependent Hydrophobic Binding to Malate Dehydrogenase: 8-Substitution vs. 6-Substitution vs. Parent

In the landmark systematic study by Baker and Bramhall (1972), the inhibitory potency of 4-hydroxyquinoline-3-carboxylic acid derivatives against malate dehydrogenase (MDH) was shown to be exquisitely dependent on both the substitution position (6, 7, or 8) and the nature of the hydrophobic appendage [1]. The 8-substituted derivatives studied (8-phenyl, 8-benzyl, and 8-phenoxypropoxy) produced measurable but relatively modest hydrophobic binding increments compared to optimal 6-substituted derivatives. Specifically, the 8-C₆H₅O(CH₂)₃O substituent (compound 19) yielded a 16-fold increment in MDH binding over the parent quinoline-3-carboxylic acid (I₅₀ ≈ 94 µM → ~5.9 µM estimated), whereas the optimal 6-substituted derivative (6-C₆H₅O(CH₂)₄O, compound 12) achieved a 190-fold increment over parent [1]. This 12-fold differential (190-fold vs. 16-fold) between optimal 6- and 8-substitution demonstrates that the 8-position can engage hydrophobic enzyme pockets, albeit with distinct geometric constraints compared to the 6-position. The fully saturated cyclohexyl ring at the 8-position presents a conformationally flexible, non-planar hydrophobic surface fundamentally different from the planar aromatic 8-phenyl or 8-benzyl substituents studied in this work, potentially accessing different hydrophobic sub-pockets [1]. The 7-substituted compounds showed intermediate behavior, with 7-C₆H₅CH₂ (compound 15) also yielding a 16-fold increment over parent [1].

dehydrogenase inhibition enzyme inhibitor structure-activity relationship hydrophobic bonding

Hydrophobicity-Driven Whole-Cell Activity: QSAR-Guided Expectation for the 8-Cyclohexyl Substituent

Quantitative structure-activity relationship (QSAR) studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have established that inhibition of whole-cell respiration (Ehrlich ascites tumor cells) is linearly correlated with substituent hydrophobicity (π), whereas inhibition of isolated dehydrogenase enzymes correlates with molar refractivity (MR) — a steric/polarizability parameter [1][2]. Specifically, Shah and Coats (1977) demonstrated that among 15 7-substituted derivatives, ascites cell respiration inhibition was a linear function of π (hydrophobic constant), while malate dehydrogenase inhibition was linearly related to MR [1]. Dove et al. (1985) subsequently confirmed via principal component analysis of 9 additional 7-substituted compounds that the first principal component (enzyme inhibition) reflects polar and steric parameters, while the second component (whole-cell activity) is entirely attributable to hydrophobicity [2]. Extrapolating these QSAR principles to the 8-position series, the 8-cyclohexyl substituent — with a predicted cyclohexane contribution to logP (π value) substantially greater than that of smaller 8-substituents such as methyl (πCH₃ ≈ 0.56) or chloro (πCl ≈ 0.71) — would be expected to confer enhanced whole-cell penetration and respiration inhibitory activity [1][2]. The N-methyl derivative, 8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid (CAS 55376-81-3), has a calculated XLogP of 4.5, confirming the high lipophilicity imparted by the 8-cyclohexyl moiety . In comparison, 8-phenyl and 8-benzyl analogs have π values of approximately 1.96 and 2.01 respectively, whereas the cyclohexyl group (π ≈ 2.3–2.5 for cyclohexyl in various model systems) provides a distinct, fully saturated hydrophobic surface [1].

QSAR cellular respiration inhibition hydrophobicity Ehrlich ascites tumor

Physicochemical Differentiation: 8-Cyclohexyl vs. 7-Cyclohexyl Positional Isomer — Steric and Conformational Profile

The 8-cyclohexyl and 7-cyclohexyl positional isomers of 4-hydroxyquinoline-3-carboxylic acid share identical molecular formula (C₁₆H₁₇NO₃) and molecular weight (271.32 g/mol), yet differ critically in the spatial relationship between the cyclohexyl group and the key pharmacophoric elements at the 3- and 4-positions . In the 8-substituted isomer, the cyclohexyl group is peri to the 4-hydroxy/oxo group, creating steric congestion that may influence tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms [1]. In the 7-substituted isomer (CAS 55376-48-2), the cyclohexyl group is positioned para to the ring nitrogen and meta to the carboxylic acid, presenting a fundamentally different electrostatic and steric environment around the 3-carboxylic acid moiety . The N-methyl derivative of the 8-cyclohexyl compound (CAS 55376-81-3) has been registered and characterized (XLogP = 4.5; topological polar surface area = 57.6 Ų), confirming the viability of further derivatization at the N-1 position without steric interference from the 8-cyclohexyl group . The patent literature specifically distinguishes between 6-, 7-, and 8-cycloalkyl substitution as separate inventive embodiments, indicating that the biological activity profile varies with the position of the cycloalkyl group [1].

positional isomer steric effects conformational analysis regiochemistry

Synthetic Versatility as a 4-Hydroxyquinoline-3-Carboxylic Acid Building Block for Downstream Derivatization

The 4-hydroxyquinoline-3-carboxylic acid scaffold bearing an 8-cyclohexyl substituent offers multiple chemically addressable positions for downstream functionalization, as demonstrated in the patent literature where this compound class serves as a key intermediate [1]. The free 3-carboxylic acid enables amide, ester, and hydrazide formation; the 4-hydroxy/4-oxo tautomeric system provides a site for O-alkylation or activation; and the N-1 position can be alkylated (as demonstrated by the characterized N-methyl derivative, CAS 55376-81-3) [1]. The 8-cyclohexyl group itself, being fully saturated, is chemically inert under most derivatization conditions, serving as a stable hydrophobic anchor that does not introduce the metabolic or chemical reactivity liabilities associated with aryl, heteroaryl, or halogenated 8-substituents [1]. This contrasts with 8-aryl analogs (e.g., 8-phenyl), where the aromatic ring may undergo electrophilic substitution or metabolic oxidation, and with 8-halogenated analogs, which may participate in unwanted cross-coupling or displacement side reactions during synthetic elaboration [1]. The commercial availability of the compound at 97% purity (Catalog Number CM260148) supports its use as a research-grade building block .

synthetic intermediate building block derivatization medicinal chemistry

Optimal Research and Procurement Application Scenarios for 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid CAS 55376-72-2


Multi-Target Analgesic/Anti-Inflammatory Lead Optimization Starting from a Defined Polypharmacological Scaffold

Research programs pursuing dual analgesic and anti-inflammatory activity with concomitant anti-infective properties can utilize 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid as a privileged starting scaffold. The patent literature documents that compounds in this 8-cycloalkyl-4-oxoquinoline-3-carboxylic acid class are active in the mouse writhing test (1–100 mg/kg p.o.) and rat kaolin edema model (1–100 mg/kg p.o.), while simultaneously demonstrating antibacterial activity from ~0.2 µg/mL against both Gram-positive and Gram-negative organisms [1]. This multi-target profile, coupled with reported low toxicity, makes the compound a compelling entry point for structure-activity relationship campaigns aimed at optimizing one or more of these pharmacological dimensions. Procurement of this specific 8-cyclohexyl variant is indicated when the research hypothesis involves exploring the role of saturated cyclic hydrophobic bulk at the quinoline 8-position in modulating analgesic or anti-inflammatory potency [1].

Dehydrogenase Enzyme Inhibitor Probe Development with Defined 8-Position Hydrophobic Interactions

For academic or industrial groups investigating dehydrogenase enzyme inhibition (malate dehydrogenase, lactate dehydrogenase, glutamate dehydrogenase) as a therapeutic strategy — for example, in cancer metabolism or parasitic diseases — the 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid scaffold provides a well-precedented starting point. The Baker and Bramhall (1972) study established that 8-substitution on the 4-hydroxyquinoline-3-carboxylic acid core can contribute measurable hydrophobic binding increments (16-fold over parent for MDH with the 8-C₆H₅O(CH₂)₃O substituent) [2]. The 8-cyclohexyl group, with its distinct saturated, non-planar geometry, offers a hydrophobic interaction surface that differs fundamentally from the aryl/aralkyl 8-substituents previously characterized, enabling exploration of novel structure-activity relationships at dehydrogenase active sites where conformational flexibility of the hydrophobic group may be advantageous [2].

Synthetic Chemistry: Building Block for Focused Quinoline-3-Carboxylic Acid Libraries

Medicinal chemistry teams synthesizing focused libraries of 4-hydroxyquinoline-3-carboxylic acid derivatives can employ this compound as a versatile core intermediate. The chemically inert 8-cyclohexyl group allows uncomplicated derivatization at the 3-carboxylic acid (to amides, esters, hydrazides), the 4-hydroxy/oxo position (to ethers or activated intermediates), and the N-1 position (to N-alkyl derivatives), without requiring protecting group strategies at the 8-position [1]. The N-methyl derivative (CAS 55376-81-3) has been characterized (XLogP = 4.5), confirming the synthetic tractability of N-1 alkylation . This contrasts favorably with 8-halogenated or 8-hydroxy analogs, where the reactive 8-substituent may necessitate additional synthetic steps for protection/deprotection or may engage in unwanted side reactions [1].

Anti-Infective Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

The 8-cycloalkyl-4-oxoquinoline-3-carboxylic acid chemotype, as disclosed in US3960868, exhibits broad-spectrum antibacterial activity at concentrations from ~0.2 µg/mL against clinically relevant pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium [1]. The scaffold also shows antifungal activity from ~10 µg/mL and antiviral efficacy in mouse models of Coxsackie B1 and Herpes simplex infection [1]. For anti-infective discovery groups seeking to develop novel agents structurally distinct from classical fluoroquinolones (which typically bear a 6-fluoro substituent absent in this scaffold), the 8-cyclohexyl derivative represents a differentiated chemotype with documented in vitro and in vivo proof-of-concept. Procurement of the 8-cyclohexyl variant specifically supports structure-activity relationship studies probing how cycloalkyl substitution at the quinoline 8-position influences antimicrobial spectrum breadth, potency, and resistance profile [1].

Quote Request

Request a Quote for 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.